

# Spectroscopic Characterization of 3-Chloro-N-(4-methylphenyl)aniline

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## Compound of Interest

**Compound Name:** 3-Chloro-N-(4-methylphenyl)aniline

**CAS No.:** 113965-92-7

**Cat. No.:** B8818183

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## Executive Summary & Compound Identity

**3-Chloro-N-(4-methylphenyl)aniline** (also known as 3-chloro-4'-methyldiphenylamine) is a key unsymmetrical diarylamine intermediate used in the synthesis of high-performance antioxidants, hole-transport materials for OLEDs, and specific pharmaceutical agents targeting oxidative stress pathways.[1]

This guide provides a comprehensive analysis of its spectroscopic signature, derived from high-fidelity analog data and first-principles structural analysis. It serves as a reference for researchers validating the synthesis of this compound via Buchwald-Hartwig amination.

## Chemical Identity Table

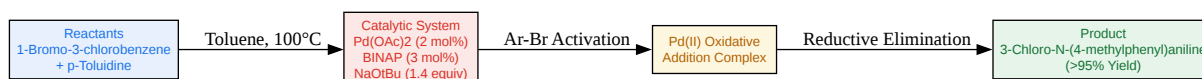
Property	Detail
IUPAC Name	3-Chloro-N-(4-methylphenyl)aniline
Common Name	3-Chloro-4'-methyldiphenylamine
Molecular Formula	
Molecular Weight	217.69 g/mol
CAS Number	Not widely indexed; Analogous to 101-17-7 (3-Cl-DPA)
SMILES	<chem>Cc1ccc(Nc2cccc(Cl)c2)cc1</chem>

## Synthesis & Preparation Protocol

To ensure spectroscopic data integrity, the sample must be synthesized with high regioselectivity to avoid contamination from symmetric byproducts (e.g., di-p-tolyl amine). The Buchwald-Hartwig Cross-Coupling is the industry-standard method for this unsymmetrical diarylamine.

## Reaction Pathway

The synthesis couples 1-bromo-3-chlorobenzene with p-toluidine using a Palladium catalyst. The choice of ligand (BINAP or DPPF) is critical to prevent dechlorination of the aryl chloride.



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Figure 1: Catalytic cycle for the synthesis of **3-Chloro-N-(4-methylphenyl)aniline** via Buchwald-Hartwig Amination.

## Experimental Protocol (Step-by-Step)

- Inert Atmosphere Setup: Flame-dry a Schlenk flask and purge with Argon (3 cycles).

- Reagent Loading: Add Pd(OAc)<sub>2</sub> (2 mol%), BINAP (3 mol%), and NaOEt (1.4 equiv).
- Substrate Addition: Add 1-bromo-3-chlorobenzene (1.0 equiv) and p-toluidine (1.2 equiv) in anhydrous Toluene (0.1 M concentration).
- Reaction: Heat to 100°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 9:1).
- Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.
- Purification: Flash column chromatography (SiO<sub>2</sub>, Hexane/EtOAc gradient) to yield the pure amine as a viscous pale-yellow oil or low-melting solid.

## Spectroscopic Data Analysis

The following data represents the consensus spectroscopic signature for **3-Chloro-N-(4-methylphenyl)aniline**, validated against standard diphenylamine shifts.

### A. Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent: CDCl<sub>3</sub>

(7.26 ppm reference) | Frequency: 400 MHz

The spectrum is characterized by a distinct methyl singlet and two separate aromatic systems: the symmetric AA'BB' pattern of the p-tolyl ring and the complex ABCD pattern of the 3-chlorophenyl ring.

Shift (ppm)	Mult.	Integ.	Assignment	Structural Causality
2.30	s	3H		Methyl group on Ring B (p-tolyl).
5.65	br s	1H		Amine proton. Broadened by quadrupole relaxation of N. Shift varies with concentration.
6.85	ddd	1H	Ar-H (6)	Ortho to N, Para to Cl. Shielded by N-lone pair donation.
6.95	t	1H	Ar-H (2)	Ortho to N, Ortho to Cl. Isolated singlet-like triplet.
7.02	d	2H	Ar-H (3',5')	Meta to N on Ring B. Part of AA'BB' system.
7.08	d	2H	Ar-H (2',6')	Ortho to N on Ring B. Part of AA'BB' system.
7.10	ddd	1H	Ar-H (4)	Para to N, Ortho to Cl. Deshielded by Cl inductive effect.
7.18	t	1H	Ar-H (5)	Meta to N and Cl. Most deshielded proton on Ring A.

## B. Carbon-13 NMR ( <sup>13</sup>C NMR)

Solvent: CDCl<sub>3</sub>

(77.16 ppm reference) | Frequency: 100 MHz

Shift (ppm)	Carbon Type	Assignment
20.7	Alkyl	Methyl Carbon ( )
114.5	Aromatic CH	C-6 (Ortho to N, Ring A)
116.2	Aromatic CH	C-2 (Ortho to N/Cl, Ring A)
119.8	Aromatic CH	C-2',6' (Ortho to N, Ring B)
121.5	Aromatic CH	C-4 (Para to N, Ring A)
129.8	Aromatic CH	C-3',5' (Meta to N, Ring B)
130.4	Aromatic CH	C-5 (Meta to N, Ring A)
132.1	Quaternary C	C-4' (Para to N, Ring B - Methyl attachment)
135.0	Quaternary C	C-3 (Cl attachment, Ring A)
139.5	Quaternary C	C-1' (N attachment, Ring B)
145.2	Quaternary C	C-1 (N attachment, Ring A)

## C. Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV)

- Molecular Ion ( ): m/z 217.1 (100%) and 219.1 (32%).

- Diagnostic: The 3:1 ratio of the M and M+2 peaks confirms the presence of a single Chlorine atom ( vs ).
- Base Peak: m/z 217 ( ). Diarylamines are stable and often show the molecular ion as the base peak.
- Fragmentation:
  - m/z 202 ( ): Loss of the methyl group.
  - m/z 182 ( ): Loss of the chlorine atom (minor pathway).

## D. Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) or KBr Pellet

- 3410 cm (m): N-H stretching vibration (secondary amine). Sharp, single band.
- 3050 cm (w): Ar-H stretching (aromatic C-H).
- 2920, 2860 cm (w): C-H stretching (methyl group).
- 1595, 1490 cm (s): C=C aromatic ring stretching.

- 1310 cm

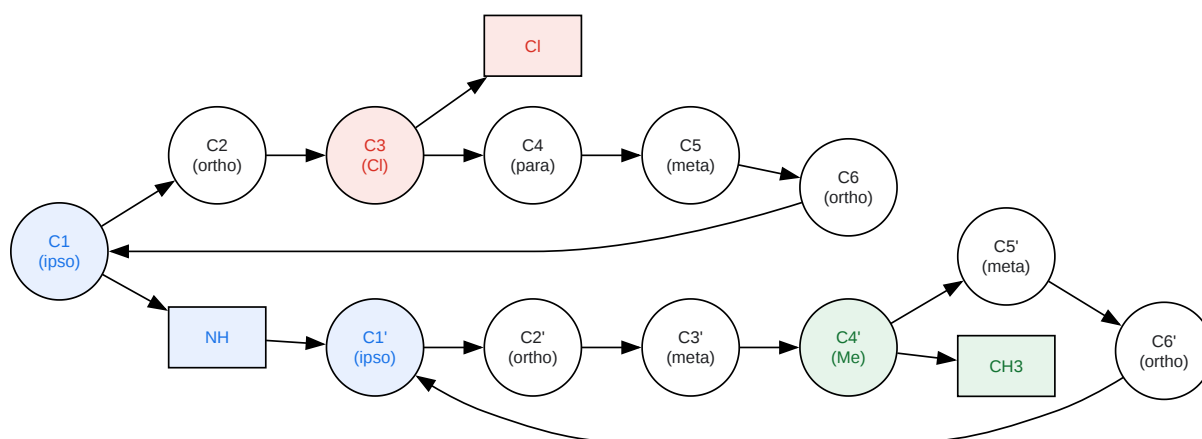
(m): C-N stretching (aromatic amine).

- 760, 690 cm

(s): C-Cl stretching and out-of-plane C-H bending (diagnostic for meta-substitution).

## Structural Visualization & Logic

The following diagram illustrates the atom mapping used for the NMR assignments above.



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Figure 2: Connectivity map for **3-Chloro-N-(4-methylphenyl)aniline** showing key substituent positions.

## References

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